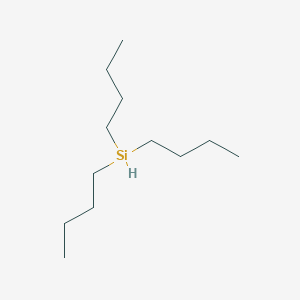

Tributyl-silane

Description

Significance of Organosilane Chemistry in Modern Science

Organosilane chemistry holds significant importance in modern science due to its broad applicability in materials science, organic synthesis, and various industrial sectors zmsilane.comdakenchem.comresearchgate.netdakenchem.com. The presence of both organic groups and a silicon atom allows organosilanes to impart unique properties to materials and facilitate specific chemical reactions zmsilane.comdakenchem.com. They are crucial for developing high-performance materials by improving interfacial adhesion between dissimilar substances dakenchem.comzmsilane.com. This is particularly relevant in composite materials, where organosilane coupling agents enhance the mechanical properties and durability by creating stable linkages between organic polymers and inorganic fillers or reinforcements zmsilane.comrussoindustrial.ru.

Furthermore, organosilanes are increasingly recognized for their potential in green chemistry approaches, offering more environmentally friendly alternatives in certain applications compared to traditional materials zmsilane.com. Their use in areas like solvent-free synthesis and the development of renewable catalytic systems highlights their growing significance in sustainable chemical research dakenchem.com.

Historical Context of Tributyl-silane Research

Research into silanes and organosilanes has a history rooted in exploring the unique chemistry of silicon. Early work in this field laid the groundwork for understanding the reactivity of the Si-H bond and the methods for synthesizing organosilicon compounds google.com. The reaction of silanes with unsaturated aliphatic compounds, for instance, was explored to produce various silicon derivatives google.com.

Specific research involving this compound has contributed to the understanding of Si-H bond reactivity in different chemical environments. Studies have investigated its reactions, such as intramolecular C-H silylation catalyzed by metal complexes, demonstrating its role in functionalizing organic molecules acs.orgescholarship.org. Early examples, dating back to at least the mid-20th century, show the investigation of reactions involving this compound under various conditions, including elevated temperatures and superatmospheric pressure, to understand the resulting products and reaction complexities google.com. While a comprehensive historical timeline of this compound research specifically is not extensively detailed in the provided context, its study is part of the broader historical development of organosilane chemistry and the exploration of silanes as reagents and building blocks.

Scope and Research Focus within Academic Disciplines

This compound is a compound of interest across several academic disciplines, primarily within chemistry, including organic chemistry, materials science, and catalytic chemistry acs.orgchemimpex.comdakenchem.comresearchgate.net. Academic research involving this compound focuses on several key areas:

Organic Synthesis: this compound is employed as a reagent in various organic transformations. Its role as a reducing agent in specific organic reactions is noted chemimpex.com. It can also function as a protecting group for certain functionalities like alcohols and amines, facilitating complex synthetic routes chemimpex.com. Research explores its application in reactions such as hydrosilylation, which is crucial for creating silicone-based products and modifying organic molecules chemimpex.comresearchgate.net. Studies also investigate its use in C-H silylation reactions, a method for directly functionalizing C-H bonds, often catalyzed by transition metal complexes acs.orgescholarship.orgresearchgate.net.

Materials Science: In materials science, this compound is studied for its utility in surface modification and as a precursor for silicon-based materials chemimpex.com. It can enhance the adhesion properties of coatings and improve the compatibility of different materials, contributing to the development of materials with enhanced durability and performance chemimpex.com. Its use in the synthesis of silicon-containing polymers, relevant for flexible electronics and sealants, is also an area of research chemimpex.com.

Catalysis: A significant portion of research involving this compound centers around catalytic reactions. Studies explore the use of various catalysts, including transition metal complexes (e.g., platinum, iridium, rhodium, iron, zirconium, palladium), to mediate reactions involving this compound, such as hydrosilylation and C-H silylation acs.orgescholarship.orgresearchgate.net. Research delves into the mechanisms of these catalyzed reactions, investigating factors like catalyst structure, reaction conditions, and the nature of bonding interactions to optimize selectivity and efficiency acs.orgescholarship.orgresearchgate.net.

Academic research often involves detailed investigations into reaction mechanisms, kinetics, and the scope of reactions involving this compound with various substrates researchgate.netacs.orgresearchgate.net. The development of new catalytic systems for reactions utilizing this compound remains an active area of research acs.orgescholarship.orgresearchgate.net.

Here is a table summarizing some key properties of this compound based on the provided text:

| Property | Value | Source Index |

| CAS Number | 998-41-4 | chemimpex.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.comnist.gov |

| Molecular Formula | C₁₂H₂₈Si | chemimpex.comalfa-chemistry.comnist.gov |

| Molecular Weight | 200.44 g/mol (or 200.43, 200.4362) | chemimpex.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.comnist.gov |

| Appearance | Colorless clear liquid | chemimpex.com |

| Boiling Point | 225-226 °C at 755 mmHg (lit.) or 103 °C / 8 mmHg (Lit.) | chemimpex.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |

| Density | 0.779 g/mL at 25 °C (lit.) or 0.78 g/mL | chemimpex.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |

| Refractive Index | n20/D 1.436 (lit.) or n20D 1.44 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | tributylsilane (B1588627) (or tributylsilyl, tributylsilicon) | alfa-chemistry.comnist.govfishersci.canih.gov |

| PubChem CID | 269923 or 6327711 or 24856830 | chemimpex.comalfa-chemistry.comfishersci.canih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tributylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAZFYQNGXRLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[SiH](CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Preparation Strategies

Established Synthetic Pathways to Tributyl-silane

Traditional routes to this compound primarily involve the formation of silicon-carbon bonds and subsequent introduction of a silicon-hydrogen bond.

Hydrosilylation-Based Syntheses

Hydrosilylation is a widely used reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, typically an alkene or alkyne. While the direct hydrosilylation of a silicon hydride with butenes is a potential route to butyl-substituted silanes, the synthesis of this compound specifically via the hydrosilylation of a SiH₂ or SiH₃ species with butene to sequentially add three butyl groups is not explicitly detailed as a primary established method for tributyl silane (B1218182) in the provided search results. Hydrosilylation is mentioned in the context of adding silanes to alkenes or alkynes catalyzed by various metals like platinum, rhodium, or nickel, often for the synthesis of different organosilanes or polymers mdpi.comacs.orgthieme-connect.com. Some sources discuss the hydrosilylation of alkenes with triethylsilane or triphenylsilane, or the use of tris(trimethylsilyl)silane (B43935) in hydrosilylation reactions mdpi.comacs.orgresearchgate.net. The general principle of hydrosilylation is the addition of R₃Si-H to C=C or C≡C bonds, but the specific application to form this compound from a simpler silane and butene in a controlled manner to add exactly three butyl groups is not a prominent theme in the search results for established methods.

Organometallic Approaches

Organometallic reagents, particularly Grignard reagents and organolithium compounds, are fundamental in forming silicon-carbon bonds. A significant established pathway for synthesizing alkyl silanes involves the reaction of organometallic carbon nucleophiles, such as Grignard reagents or organolithium compounds, with chloro- or alkoxy-silanes lkouniv.ac.insci-hub.se. This facile reaction, especially with Grignard reagents and chlorosilanes, is a crucial laboratory method lkouniv.ac.in.

A specific example relevant to the synthesis of butyl-substituted silanes is the preparation of alkyl silanes by the Grignard reaction employing cyclic ethers. For instance, butyl magnesium bromide can be reacted with silicon chloroform (B151607) to yield tributylsilane (B1588627) google.com. The process conditions can be varied depending on the specific alkyl silane being prepared google.com. This method highlights the utility of organomagnesium halides reacting with silicon halides to form Si-C bonds.

Direct Synthesis Variations for Alkoxysilanes Relevant to this compound Precursors

The direct synthesis, also known as the Rochow reaction, typically involves the reaction of silicon with alkyl or aryl halides in the presence of a catalyst, usually copper, to form organohalosilanes. While the direct synthesis is a major industrial method for producing precursors like methylchlorosilanes, its direct application to form tributyl-substituted silane precursors from silicon and butyl chloride is not extensively described in the provided results. However, the direct synthesis of alkoxysilanes from silicon and alcohols in the presence of copper catalysts is a known method mdpi.comgoogle.comrsc.org. This process yields alkoxysilanes such as triethoxysilane, which can serve as intermediates in the synthesis of various organosilicon compounds mdpi.com. Although this compound is not an alkoxysilane, alkoxysilanes can be transformed into other organosilanes through various reactions, potentially serving as precursors in multi-step syntheses of this compound. The direct synthesis of alkoxysilanes is considered a promising method, with research focusing on improving catalyst systems and reaction conditions mdpi.comgoogle.comrsc.org.

Development of Novel and Efficient Synthesis Protocols

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing organosilicon compounds, including one-pot procedures and approaches aligned with green chemistry principles.

One-Pot Synthetic Procedures

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. This includes using environmentally friendly solvents, developing catalytic methods to minimize waste, and designing energy-efficient processes. Research in organosilicon chemistry is increasingly incorporating green chemistry principles. Examples include the development of solvent-free organocatalytic protocols for the synthesis of silatranes acs.org, the use of water as a solvent in radical-based hydrosilylation reactions researchgate.net, and the development of chlorine-free methods for obtaining silicon precursors mdpi.com.

Although specific studies detailing the "green synthesis" of this compound were not extensively found, the broader efforts in developing sustainable methods for related organosilicon compounds are relevant. This includes exploring alternative catalysts, reaction media, and energy sources to minimize the environmental impact of silane synthesis mdpi.comrsc.orgacs.orgacs.orgrsc.org. The mechanochemical direct synthesis of alkoxysilanes, for example, represents a new one-stage method that aligns with green chemistry requirements by simplifying the traditional process and achieving high conversion with minimal waste rsc.org. These advancements in green chemistry for organosilicon compounds indicate a growing interest in developing sustainable routes that could eventually be applied to the synthesis of this compound.

Catalytic Methods in this compound Production

The synthesis of organosilanes containing a silicon-hydrogen bond (Si-H), such as this compound (Bu₃SiH), often involves catalytic methodologies. While direct synthesis from elemental silicon and butene with a catalyst is conceivable, a common approach for preparing tertiary silanes like this compound involves the reduction of the corresponding organochlorosilane, tributylchlorosilane (B1630558) (Bu₃SiCl). Catalytic methods play a significant role in achieving this transformation efficiently and selectively.

The catalytic reduction of organochlorosilanes (R₃SiCl) to hydrosilanes (R₃SiH) typically involves the use of reducing agents in the presence of a catalyst. Hydrogen is a fundamental reducing agent that can be employed in catalytic hydrogenation reactions to cleave the Si-Cl bond and form a Si-H bond. While specific detailed studies on the catalytic hydrogenation of tributylchlorosilane to tributylsilane were not extensively detailed in the search results, the principle of catalytic reduction of Si-Cl bonds is well-established in organosilicon chemistry.

Transition metal catalysts are frequently utilized for such transformations. For instance, palladium catalysts are known to facilitate the reduction of various functional groups, and their application in the catalytic reduction of chlorosilanes using hydrogen or other hydride sources is a relevant area. Research findings in related areas, such as the palladium-catalyzed dehydrogenative coupling of organosilanes including tributylsilane, highlight the interaction of palladium catalysts with Si-H bonds fudan.edu.cn. Although this specific reaction involves the formation of Si-Si bonds from Si-H bonds, it underscores the ability of palladium catalysis to activate and transform silanes.

Beyond the reduction of chlorosilanes, catalytic methods are also central to reactions where this compound itself serves as a reactant, particularly in transformations involving the activation or addition of its Si-H bond. These reactions, while not direct synthesis routes to this compound, demonstrate the types of catalysts effective in interacting with the Si-H functionality, which is the key feature introduced during its synthesis.

For example, iridium complexes have been shown to catalyze the silylation of C-H bonds using hydrosilanes, including tributylsilane nih.govescholarship.org. These reactions involve the catalytic cleavage and formation of Si-C and Si-H bonds. Detailed research in this area has explored various iridium catalysts and reaction conditions to achieve selective silylation. One study mentioned the use of a platinum complex for intramolecular C-H silylation with tributylsilane, albeit requiring high temperatures and long reaction times escholarship.org.

Furthermore, the emergence of earth-abundant metal catalysts and organocatalysts in silane chemistry presents alternative catalytic approaches. Studies have reported the use of earth-abundant alkali metal species, such as potassium and sodium bases, for the silylation of aromatic and aliphatic C-H bonds using hydrosilanes like tributylsilane caltech.edu. These methods often operate under mild conditions and highlight the potential for more sustainable catalytic processes. Organocatalysts, such as 2,2,2-trifluoroacetophenone (B138007) in combination with hydrogen peroxide, have been reported for the oxidation of organosilanes to silanols, demonstrating catalytic activation of the Si-H bond under metal-free conditions acs.org.

While specific data tables detailing the yields and conditions for the catalytic synthesis of this compound from precursors were not prominently featured in the search results, the broader context of catalytic reactions involving the formation and transformation of Si-H bonds in organosilanes provides valuable insight into the types of catalytic methodologies applicable to this compound production and utilization. The reduction of tributylchlorosilane using various catalysts and reducing agents remains a likely primary catalytic route for its synthesis.

Below is a table summarizing some types of catalysts and reactions discussed in the context of hydrosilane chemistry, relevant to the catalytic methods involving the Si-H bond found in this compound:

| Catalyst Type | Example Catalysts/Conditions | Relevant Reaction Type Involving Si-H Bond | Notes |

| Transition Metals (Iridium) | Iridium complexes (e.g., with phenanthroline ligands) nih.govescholarship.org | C-H Silylation | Activates Si-H bond for reaction with C-H bonds. |

| Transition Metals (Palladium) | Palladium catalysts (e.g., PdCl₂) fudan.edu.cn | Dehydrogenative Coupling | Formation of Si-Si bonds from Si-H bonds. |

| Transition Metals (Rhodium) | RhH(PPh₃)₄ with dppBz mdpi-res.commdpi-res.com | Reactions with Sulfur Compounds | Catalytic activation of Si-H bond. |

| Transition Metals (Platinum) | Platinum complexes escholarship.org | Intramolecular C-H Silylation | Requires high temperatures. |

| Earth-Abundant Metals (Alkali) | Potassium and Sodium bases caltech.edu | C-H Silylation | Metal-free conditions, mild temperatures. |

| Organocatalysts | 2,2,2-Trifluoroacetophenone with H₂O₂ acs.org | Oxidation of Silanes to Silanols | Metal-free oxidation of Si-H to Si-OH. |

This table illustrates the diverse catalytic landscape relevant to the chemistry of the Si-H bond found in this compound, encompassing its potential formation through catalytic reduction and its subsequent reactions catalyzed by various metal and organocatalytic systems.

Iii. Mechanistic Investigations of Tributyl Silane Chemical Transformations

Tributyl-silane as a Hydride Donor in Organic Reactions

Tributylsilane (B1588627) functions as a hydride donor, facilitating the reduction of various organic functional groups. This reactivity is often harnessed in processes initiated by radicals, where the Si-H bond undergoes homolytic cleavage or participates in hydrogen atom transfer sequences. msu.eduscripps.eduwikipedia.orgnih.gov

Free Radical-Mediated Hydrogen Atom Transfer Mechanisms

Free radical reactions involving tributylsilane typically proceed via hydrogen atom transfer (HAT). This involves the abstraction of a hydrogen atom from the Si-H bond by an organic radical, generating a silyl (B83357) radical (Bu₃Si•) and a reduced organic species. msu.eduscripps.eduwikipedia.orgnih.gov The strength of the Si-H bond in silanes, including tributylsilane, is a key factor influencing the feasibility and rate of this HAT step. organic-chemistry.org

Many reductions mediated by tributylsilane operate through radical chain mechanisms. These mechanisms typically involve initiation, propagation, and termination steps. Initiation often involves the generation of a radical species from an initiator (such as AIBN or peroxides) atamankimya.comfishersci.comwikipedia.orgindiamart.comnih.govinvivochem.cnwikiwand.com, which then abstracts a hydrogen atom from tributylsilane to form the tributylsilyl radical (Bu₃Si•). msu.edulibretexts.org

A general radical chain mechanism involving tributylsilane as a hydride source can be depicted as follows:

Initiation: Initiator → 2 R• (Radical initiator decomposition) libretexts.org R• + Bu₃SiH → RH + Bu₃Si• (Hydrogen atom abstraction from silane) msu.edulibretexts.org

Propagation: Bu₃Si• + R'-X → Bu₃SiX + R'• (Reaction of silyl radical with substrate, generating an organic radical) R'• + Bu₃SiH → R'-H + Bu₃Si• (Hydrogen atom abstraction from silane (B1218182) by organic radical, regenerating silyl radical) msu.edulibretexts.org

Termination: Combination of any two radical species (e.g., R'• + R'• → R'-R', R'• + Bu₃Si• → R'-SiBu₃, Bu₃Si• + Bu₃Si• → Bu₃Si-SiBu₃)

The propagation steps are crucial for sustaining the chain reaction, with the regeneration of the tributylsilyl radical being a key feature.

Tributylsilane is frequently utilized as a less toxic and more easily separable alternative to organotin hydrides, particularly tributylstannane (Bu₃SnH), in radical-mediated reductions. msu.eduorganic-chemistry.orglibretexts.orgorganic-chemistry.org Organotin hydrides have a weaker M-H bond (where M is the metal) compared to silanes, making them excellent hydrogen atom donors. organic-chemistry.orgorganic-chemistry.org However, their inherent toxicity and the difficulty in removing often nonpolar tin byproducts from reaction mixtures have driven the search for alternatives. msu.eduorganic-chemistry.orgorganic-chemistry.org

While the Si-H bond in tributylsilane is generally stronger than the Sn-H bond in tributylstannane organic-chemistry.org, strategic reaction design, often involving suitable initiators and sometimes catalysts, allows tributylsilane to effectively participate in similar radical transformations. msu.eduorganic-chemistry.orgpsu.edursc.org This substitution is particularly valuable in the context of developing more environmentally friendly synthetic routes. organic-chemistry.org

Radical Chain Mechanisms

Reductions of Organic Functionalities via Hydride Transfer

Tributylsilane's hydride donor capability enables the reduction of a variety of organic functional groups, primarily through radical pathways. atamankimya.com

While the direct ionic reduction of simple carbonyl compounds by silanes typically requires activation (e.g., with Lewis acids), tributylsilane can be involved in the reduction of carbonyl functionalities, often as part of more complex reaction sequences or under specific conditions that favor radical intermediates. msu.edunih.gov For instance, in certain radical processes, a radical center elsewhere in the molecule might interact with a carbonyl group, leading to its reduction upon subsequent hydrogen atom transfer from tributylsilane. msu.edu

Tributylsilane is effective in deoxygenation reactions, particularly those proceeding via radical mechanisms. atamankimya.comwikipedia.org A prominent example is its use in variations of the Barton-McCombie deoxygenation, where a hydroxyl group is converted into a radical-susceptible functional group (like a thioxoester or xanthate), which is then reduced by a radical chain mechanism involving a hydride donor. msu.edulibretexts.orgrsc.orgnrochemistry.com Tributylsilane can serve as the hydride source in such transformations, abstracting a hydrogen atom to yield the deoxygenated product. msu.edursc.org

An example of the Barton-McCombie deoxygenation using a silane involves the conversion of an alcohol to a xanthate, followed by radical-mediated reduction. libretexts.orgnrochemistry.com While tributylstannane is traditionally used, silanes like tris(trimethylsilyl)silane (B43935) and, in principle, tributylsilane, can effect this transformation via a radical chain process initiated by agents like AIBN. organic-chemistry.orglibretexts.orgrsc.orgnrochemistry.com

The general steps involve:

Conversion of the alcohol to a xanthate or similar derivative. libretexts.orgnrochemistry.com

Initiation of radicals (e.g., from AIBN). libretexts.orgnrochemistry.com

Reaction of a radical with the xanthate to generate an alkyl radical, often with expulsion of a sulfur-containing fragment. libretexts.orgnrochemistry.com

Hydrogen atom abstraction from tributylsilane by the alkyl radical to yield the deoxygenated product and the tributylsilyl radical, propagating the chain. msu.edulibretexts.org

Carbonyl Reductions

Oxidation Reactions of this compound to Silanols

The oxidation of silanes, including this compound, to silanols (R₃SiOH) is a significant transformation. While traditional methods often involve hydrolysis of chloro- or alkoxysilanes or the use of stoichiometric oxidants, research has explored more selective and environmentally friendly approaches using catalytic systems and water or oxygen as oxidants. rsc.orgacs.org

Mechanisms of Oxygen Insertion

Oxygen insertion into the Si-H bond of silanes to form silanols can occur through various mechanisms depending on the oxidant and catalyst employed. In the context of oxidation with hydrogen peroxide catalyzed by methyltrioxorhenium (MTO), an oxene insertion mechanism has been proposed for trialkylsilanes. This mechanism involves a bimolecular reaction between the silane and a peroxo-rhenium compound, supported by negative activation entropy values. iastate.eduacs.org The kinetic isotope effect (KIE) for the reaction of (n-Bu)₃SiH with this system is reported to be 2.1, consistent with a primary isotope effect where Si-H bond cleavage is involved in the rate-determining step. acs.org

Another proposed mechanism for oxygen insertion, particularly in the context of enzymatic oxidation by cytochrome P450 monooxygenases, involves hydrogen atom abstraction followed by radical rebound. nih.gov This is analogous to the mechanism observed in the enzyme's native C-H hydroxylation activity. Computational studies support this pathway, showing a rate-limiting hydrogen atom abstraction step. nih.gov

In the case of oxidation initiated by active oxygen species from O₂ plasma, the mechanism can involve stepwise pathways. Ground state molecular oxygen (³O₂) is generally inactive towards surface silane groups, but excited species like singlet oxygen (¹O₂), singlet oxygen atoms (¹O), and triplet oxygen atoms (³O) are active. rsc.org Oxidation can initiate through the reaction of molecular oxygen with SiH₃ groups, followed by oxygen insertion into the Si backbone and propagation of Si-O-Si linkages. rsc.org

Catalytic Pathways in Silanol (B1196071) Formation

Various catalytic systems have been developed for the selective oxidation of silanes to silanols. Metal-nanoparticle catalysts have shown high activity for the transformation of hydrosilanes to silanols using water as the oxidant, producing hydrogen as a byproduct. acs.orgd-nb.info Plausible pathways on metal nanoparticles involve Si-H bond activation, nucleophilic attack of water or silanol at the silicon bonded to the metal, and liberation of the silanol product. acs.org

Manganese complexes, such as [MnBr(CO)₅], have been identified as active precatalysts for the selective oxidation of silanes to silanols with water under neutral conditions, avoiding the formation of siloxanes. rsc.orgd-nb.inforsc.org The proposed mechanism for this catalytic system involves the reaction of the silane with the precatalyst to form a bromosilane (B8379080) and a manganese hydride complex. rsc.orgnih.gov Hydrolysis of the Si-Br bond then yields the silanol. rsc.orgnih.gov The catalytic cycle is suggested to involve a cationic tricarbonyl Mn(I) unit. d-nb.inforsc.org

Enzymatic catalysis using engineered cytochrome P450 monooxygenases has also demonstrated selective silane oxidation with oxygen as the terminal oxidant. nih.gov These biocatalysts can selectively oxidize Si-H bonds over C-H and C=C bonds and minimize disiloxane (B77578) formation. nih.gov

Organocatalytic methods for the oxidation of organosilanes to silanols using oxygen via photoredox catalysis have also been explored. acs.org Additionally, methyltrioxorhenium (MTO) in combination with the urea (B33335)/hydrogen peroxide adduct (UHP) has been shown to catalyze the selective oxidation of silanes to silanols with high conversions and excellent selectivities, potentially occurring within the channels of the urea matrix. acs.org

Hydrolysis and Condensation Mechanisms of Organosilanes and Their Derivatives

The hydrolysis of organosilanes, where hydrolyzable groups (like alkoxy) are converted to silanols, and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bonds, are fundamental reactions in organosilicon chemistry, particularly relevant to the formation of polysiloxanes and the function of silane coupling agents. nih.govspast.orgadhesivesmag.com

Kinetics and Factors Influencing Reaction Rates

The kinetics of hydrolysis and condensation of organosilanes are influenced by a multitude of factors, including the nature of the silane substituents, catalyst, pH, water-to-silane ratio, temperature, solvent, and silane concentration. nih.govspast.orgresearchgate.netelsevier.esencyclopedia.publaurentian.catandfonline.com

Hydrolysis of silanes is often reported as first or pseudo-first order with respect to the alkoxysilane concentration. nih.govresearchgate.net The order of the hydrolysis reaction with respect to water can vary, typically ranging from 0.8 to 4.4 depending on the solvent and catalyst. nih.govresearchgate.net The rate of hydrolysis is significantly affected by pH, being rapid in acidic and alkaline media and lowest at neutral pH for alkoxysilanes. adhesivesmag.comencyclopedia.pub Acid-catalyzed hydrolysis involves protonation of the leaving group followed by nucleophilic attack by water. russoindustrial.ru Base-catalyzed hydrolysis involves attack on the silicon atom by a hydroxyl ion, forming a pentacoordinate intermediate. russoindustrial.ru Steric and inductive factors of the substituents on silicon also influence hydrolysis rates. nih.govtandfonline.com Increasing the size of alkoxy groups generally decreases the hydrolysis rate. encyclopedia.pub

Condensation reactions, forming siloxane bridges, are typically more complex kinetically than hydrolysis. nih.gov The condensation of organosilanetriols has been found to be second order in silanetriol concentration. nih.govresearchgate.net Factors influencing condensation rates include pH, silane concentration, catalysts, solvent, and steric and inductive effects. elsevier.es Condensation rates are generally faster than hydrolysis when the water content is low and the pH is high. laurentian.ca Conversely, hydrolysis is faster with excess water and low pH. laurentian.ca Acid-catalyzed condensation involves protonated silanol groups, while base-catalyzed condensation involves silanolate anions attacking silicon. unm.edu Steric crowding in the transition state can retard condensation. unm.edu

The water/silane ratio is a critical factor, influencing the extent of hydrolysis and whether water or alcohol is eliminated during condensation. nih.gov Increasing water content generally enhances hydrolysis up to a certain point, beyond which it may inhibit the reaction due to solubility issues. nih.gov

Interactive Table 1: Factors Influencing Organosilane Hydrolysis and Condensation Rates

| Factor | Influence on Hydrolysis Rate | Influence on Condensation Rate | Notes |

| Catalyst | Can significantly increase rate (acid, base, metal complexes) nih.govresearchgate.nettandfonline.com | Can significantly increase rate (acid, base, metal complexes) nih.govresearchgate.nettandfonline.com | Specific catalysts (e.g., organotin compounds) can be highly effective. researchgate.net |

| pH | Rapid at low and high pH, minimum near neutral pH adhesivesmag.comencyclopedia.pub | Varies with pH, generally faster at high pH adhesivesmag.comlaurentian.caunm.edu | Acid catalysis involves protonation, base catalysis involves anionic attack. russoindustrial.ruunm.edu |

| Water/Silane Ratio | Generally increases with water up to a point nih.gov | Faster with low water content laurentian.ca | Determines extent of hydrolysis and condensation pathway (water/alcohol elimination). nih.gov |

| Substituents on Si | Influenced by steric and inductive effects; larger alkoxy groups decrease rate nih.govencyclopedia.pubtandfonline.com | Influenced by steric and inductive effects (steric more important in condensation) nih.govunm.edu | Affects acidity of silanols and transition state stability. unm.edu |

| Temperature | Rate increases with temperature researchgate.netencyclopedia.pub | Rate increases with temperature researchgate.net | Follows Arrhenius law. encyclopedia.pub |

| Solvent | Can influence reaction rates and mechanisms nih.govresearchgate.netelsevier.estandfonline.com | Can influence reaction rates and mechanisms nih.govresearchgate.netelsevier.estandfonline.com | Polarity and ability to stabilize intermediates are factors. tandfonline.com |

| Silane Concentration | Can be first or pseudo-first order nih.govresearchgate.net | Condensation rate can increase with concentration laurentian.ca | Higher concentration can favor oligomerization. laurentian.ca |

Intermediate Species Formation

During the hydrolysis and condensation of organosilanes, various intermediate species are formed. In base-catalyzed hydrolysis, a pentacoordinate silicon intermediate is proposed, resulting from the nucleophilic attack of a hydroxyl ion on the silicon atom. nih.govresearchgate.netrussoindustrial.ru This intermediate subsequently breaks down to form the silanol. researchgate.net In acid-catalyzed hydrolysis, protonation of the alkoxy group makes the silicon more electrophilic, susceptible to attack by water, potentially involving a transition state where the Si-O bond is cleaved and a new Si-O bond is formed. nih.govd-nb.info

In condensation reactions, the formation of siloxane bonds occurs through the reaction of silanol groups. This can involve the reaction between two silanol molecules (self-condensation) or a silanol group and a hydrolyzable group on another silane molecule. spast.orgelsevier.esgelest.com Intermediate species in condensation can also involve pentacoordinate silicon species in base-catalyzed reactions or protonated silanol/alkoxide species in acid-catalyzed reactions. nih.govunm.edu Oligomeric species, formed by the initial condensation of hydrolyzed silanes, are common intermediates, particularly in solutions before deposition onto a surface. laurentian.cagelest.com The nature and stability of these intermediates are highly dependent on the reaction conditions. laurentian.ca

C-H Bond Silylation Mechanisms

C-H bond silylation involves the direct formation of a Si-C bond by cleaving a C-H bond. This reaction is challenging and often requires catalysis. rsc.orgacs.org While this compound itself has been shown to undergo intramolecular C-H silylation in the presence of certain catalysts to form cyclic products, the general mechanisms for C-H bond silylation with silanes involve activation of either the Si-H bond or the C-H bond. nih.govescholarship.org

Transition metal catalysts, such as those based on iridium, rhodium, ruthenium, and platinum, are commonly used for C-H silylation. nih.govacs.orgacs.orgacs.org Proposed mechanisms for transition metal-catalyzed C-H silylation often involve oxidative addition of the C-H bond to the metal center, followed by migratory insertion or other steps leading to Si-C bond formation and reductive elimination of the silylated product. nih.govacs.org The mechanism can vary depending on the metal, ligands, and the nature of the C-H bond (aromatic vs. aliphatic). nih.govacs.orgacs.org For example, in iridium-catalyzed silylation of aromatic C-H bonds, the rate-limiting step can vary depending on the electronic properties of the arene. nih.gov

Metal-free approaches to C-H bond silylation have also been explored. Frustrated Lewis pair (FLP) systems, involving a Lewis acid and a Lewis base that cannot combine directly, can activate both the silane Si-H bond and the substrate C-H bond, leading to silylation. rsc.orgnih.gov A proposed mechanism for C-H silylation catalyzed by potassium tert-butoxide involves a pentacoordinate silicon intermediate formed from the silane, substrate, and catalyst, proceeding through ionic or neutral heterolytic routes. acs.org This mechanism involves heterolysis of the Si-H bond, deprotonation of the substrate, and addition of the resulting carbanion to a silyl species. acs.org

The silylation of unactivated alkyl C-H bonds is particularly difficult. However, intramolecular silylation of alkyl C-H bonds in silanes like this compound has been achieved, leading to the formation of cyclic silanes. nih.govescholarship.org This suggests that proximity effects can play a significant role in facilitating C-H bond activation and silylation.

Reactivity of the Si-H Bond in this compound

The Si-H bond is a key functional group in this compound, and its reactivity is central to many of its applications in organic synthesis. gelest.com The silicon atom is less electronegative than hydrogen (Pauling electronegativity of Si is 1.8, H is 2.1), leading to a polarization of the Si-H bond where the hydrogen is considered hydridic (δ⁻) and the silicon is slightly positive (δ⁺). wikipedia.orggelest.com This polarization influences its reactivity in both polar and radical reactions.

Key aspects of the Si-H bond reactivity in this compound include:

Reduction Reactions: The hydridic nature of the hydrogen allows this compound to act as a reducing agent in various transformations, particularly in the presence of Lewis acids or transition metal catalysts. gelest.comgelest.com The Si-H bond can transfer a hydride to suitable electrophiles or participate in ionic hydrogenation. wikipedia.orggelest.com

Oxidative Addition to Transition Metals: The Si-H bond can undergo oxidative addition to low-valent transition metal centers, a crucial step in many metal-catalyzed silylation and hydrosilylation reactions. encyclopedia.pubnih.govrsc.org This process generates a metal-silyl hydride species, which can then participate in further catalytic steps. nih.gov

Radical Reactions: The Si-H bond can undergo homolytic cleavage to generate silyl radicals (Bu₃Si•). gelest.com This is a fundamental step in many radical-mediated transformations involving this compound (discussed in Section 3.8). The strength of the Si-H bond can influence the ease of radical formation. While the Si-H bond in silanes is generally stronger than the Sn-H bond in tributyltin hydride, silyl radicals can be generated under appropriate conditions. gelest.comorganic-chemistry.org

Reactions with Bases and Acids: Hydrosilanes, including this compound, can react with bases and acids, typically leading to the cleavage of the Si-H bond and the evolution of hydrogen gas. wikipedia.orggelest.com Strong bases can have a strong affinity for hydrogen atoms in organosilanes. google.comgoogle.comcaltech.edu

Insertion Reactions: The Si-H bond can participate in insertion reactions with carbenes, catalyzed by transition metals like rhodium, copper, iridium, silver, ruthenium, and iron, leading to the formation of new C-Si bonds. researchgate.net

The extensive electronic and steric diversity offered by organosilanes allows for a range of selectivities in their reactivity. gelest.com The specific reactivity of the Si-H bond in this compound is influenced by the three butyl groups, which are electron-donating and provide steric bulk.

Reactions Involving Silyl Radicals from this compound

Silyl radicals (R₃Si•) are important intermediates in organic synthesis, participating in a variety of radical chain and non-chain reactions. organic-chemistry.orgmdpi.com this compound is a common precursor for generating the tributylsilyl radical (Bu₃Si•) through the homolytic cleavage of its Si-H bond. gelest.com

Methods for generating silyl radicals from hydrosilanes like this compound include:

Hydrogen Atom Abstraction: Reaction with an initiating radical (e.g., generated from peroxides or azo compounds) can abstract the hydrogen atom from the Si-H bond, producing a silyl radical. organic-chemistry.orgnih.gov

Photoredox Catalysis: Silyl radicals can be generated through visible light-induced processes, often in the presence of a photocatalyst. organic-chemistry.orgnih.govresearchgate.net This can involve hydrogen atom transfer or reductive cleavage.

Electrochemical Methods: Electroreduction of chlorosilanes has been shown to generate silyl radicals through the reductive cleavage of the Si-Cl bond, a strategy that can be extended to other silicon precursors under appropriate conditions. nih.govorganic-chemistry.org

Once generated, tributylsilyl radicals can participate in several types of reactions:

Addition to Unsaturated Systems: Silyl radicals readily add to carbon-carbon double and triple bonds, as well as other unsaturated functionalities like carbonyls or imines, forming new carbon-silyl bonds and generating new carbon-centered radicals. organic-chemistry.orgnih.govresearchgate.net This is a key step in silyl radical-mediated hydrosilylation and other addition reactions. nih.govresearchgate.net

Halogen Atom Transfer: Silyl radicals are effective in abstracting halogen atoms from organic halides (e.g., alkyl bromides or iodides), leading to the formation of a new Si-X bond and an alkyl radical. organic-chemistry.orgrsc.org This process is often used in radical chain reactions for the reduction or functionalization of organic halides.

Radical Cyclizations: Intramolecular addition of silyl radicals to unsaturated bonds can lead to the formation of cyclic organosilicon compounds.

Radical-Radical Cross-Coupling: Silyl radicals can participate in cross-coupling reactions with other organic radicals, leading to the formation of Si-C bonds. mdpi.comrsc.org

The chemistry of silyl radicals, including those derived from this compound, offers powerful strategies for C-C and C-heteroatom bond formation under mild conditions. organic-chemistry.orgmdpi.com

| Compound Name | PubChem CID |

| This compound | 269923 nih.gov |

| Tributyltin hydride | 6327711 alfa-chemistry.com |

| Triethylsilane | 12052 wikipedia.org |

Note: While PubChem CID 6327711 is listed for Tri-N-butylsilane (a synonym for Tributylsilane) in some sources alfa-chemistry.comfishersci.ca, PubChem itself lists CID 269923 specifically for this compound (Bu3SiH) nih.gov. CID 6327711 appears to correspond to the tributylsilyl radical or cation in some contexts. For clarity and consistency with the compound name used throughout the article (this compound), CID 269923 is used.## Mechanistic Investigations of this compound Chemical Transformations

This compound (Bu₃SiH) is a prominent organosilane widely employed in organic synthesis, primarily recognized for the reactivity inherent in its silicon-hydrogen (Si-H) bond. gelest.com The mechanistic underpinnings of its participation in diverse chemical transformations, particularly those proceeding via radical or catalytic pathways, have been subjects of considerable research interest. This section provides a detailed examination of proposed mechanisms for several key reactions involving this compound.

Silylative Allylation Mechanisms

Silylative allylation is a reaction that results in the concomitant addition of a silyl group and an allyl group across an unsaturated bond. While specific mechanistic studies focusing solely on this compound in silylative allylation were not extensively detailed in the provided search results, insights can be drawn from related silylation and allylation processes.

Transition metal catalysis is a common strategy for silylative transformations. For instance, copper complexes can catalyze the silylative allylation of carbonyl compounds like ketones and aldehydes using allenes and silylboranes. acs.org The generally accepted mechanism for such metal-catalyzed additions often involves the oxidative addition of the silicon-containing species to the metal center. This is followed by the insertion of the unsaturated substrate (such as an allene (B1206475) or alkene) into the metal-silicon bond, and subsequent steps that lead to the formation of the silylated and allylated product. Although this compound is a hydrosilane (containing a Si-H bond) rather than a silylborane, transition metal-catalyzed reactions involving the oxidative addition of Si-H bonds are well-established in the literature. encyclopedia.pubnih.govrsc.org

Considering the reactivity of the Si-H bond in this compound and the nature of silylative allylation, plausible mechanistic pathways involving this compound could include:

Transition Metal Catalysis: This could involve the oxidative addition of the Si-H bond of this compound to a suitable metal catalyst, followed by the insertion of the allyl substrate into the resulting metal-silyl or metal-hydride bond, and ultimately reductive elimination to form the silylated and allylated product.

Lewis Acid Catalysis: While less direct for a hydrosilane compared to an allylsilane in the classical Hosomi-Sakurai sense, Lewis acids could potentially activate either the substrate or this compound in a manner that facilitates the silylative allylation. However, the precise mechanism for such a transformation with a hydrosilane would require specific investigation to account for the simultaneous transfer of both the silyl and allyl moieties.

Further detailed mechanistic investigations specifically focused on the silylative allylation reactions utilizing this compound are needed to fully elucidate the reaction pathways.

Reactivity of the Si-H Bond in this compound

The Si-H bond is the defining functional group of this compound and is the source of its reactivity in numerous synthetic applications. gelest.com Due to the lower electronegativity of silicon (1.8 on the Pauling scale) compared to hydrogen (2.1), the Si-H bond is polarized with a partial negative charge on hydrogen (δ⁻) and a partial positive charge on silicon (δ⁺). wikipedia.orggelest.com This polarization dictates its behavior in both polar and radical reaction pathways.

Key aspects of the Si-H bond reactivity in this compound include:

Reduction Chemistry: The hydridic character of the hydrogen atom enables this compound to function as a reducing agent in various transformations, particularly when promoted by Lewis acids or transition metal catalysts. gelest.comgelest.com The Si-H bond can effectively transfer a hydride to susceptible electrophiles or participate in ionic hydrogenation processes. wikipedia.orggelest.com

Oxidative Addition to Transition Metals: The Si-H bond is capable of undergoing oxidative addition to low-valent transition metal centers. This is a fundamental step in many metal-catalyzed silylation and hydrosilylation reactions, leading to the formation of a metal-silyl hydride intermediate that can engage in subsequent catalytic cycles. encyclopedia.pubnih.govrsc.org

Radical Generation: Homolytic cleavage of the Si-H bond can occur, leading to the formation of the tributylsilyl radical (Bu₃Si•). gelest.com This is a pivotal step in many radical-mediated reactions involving this compound (as discussed in Section 3.8). The bond dissociation energy of the Si-H bond influences the ease with which silyl radicals are generated. While the Si-H bond in silanes is generally stronger than the Sn-H bond in tributyltin hydride, silyl radicals can still be generated under appropriate reaction conditions. gelest.comorganic-chemistry.org

Reactions with Acids and Bases: Hydrosilanes, including this compound, are known to react with both acids and bases, typically resulting in the cleavage of the Si-H bond and the evolution of hydrogen gas. wikipedia.orggelest.com Strong bases are particularly effective at interacting with the hydrogen atom in organosilanes. google.comgoogle.comcaltech.edu

Insertion Reactions: The Si-H bond can undergo insertion reactions with reactive species such as carbenes, often catalyzed by transition metals like rhodium, copper, iridium, silver, ruthenium, and iron, to form new carbon-silicon bonds. researchgate.net

The presence of the three bulky butyl groups on the silicon atom in this compound imparts specific steric and electronic properties that influence the reactivity and selectivity of the Si-H bond in various transformations. gelest.com

Reactions Involving Silyl Radicals from this compound

Silyl radicals, with the general formula R₃Si•, are significant intermediates in organic synthesis and are involved in a variety of radical chain and non-chain processes. organic-chemistry.orgmdpi.com this compound serves as a common and accessible source for the generation of the tributylsilyl radical (Bu₃Si•) via the homolytic cleavage of its Si-H bond. gelest.com

Several methods can be employed to generate silyl radicals from hydrosilanes such as this compound:

Hydrogen Atom Abstraction: Reaction with an initiating radical, often generated from precursors like peroxides or azo compounds upon heating or irradiation, can abstract the hydrogen atom from the Si-H bond, thereby producing a silyl radical. organic-chemistry.orgnih.gov

Photoredox Catalysis: Silyl radicals can be efficiently generated through visible light-induced processes, typically in the presence of a suitable photocatalyst. organic-chemistry.orgnih.govresearchgate.net This can involve mechanisms such as hydrogen atom transfer or reductive cleavage of the Si-H bond or other silicon-containing precursors.

Electrochemical Methods: The electroreduction of chlorosilanes has been demonstrated as a method for generating silyl radicals through the reductive cleavage of the strong Si-Cl bond. nih.govorganic-chemistry.org This electrochemical approach offers an alternative for generating silyl radicals under controlled conditions.

Once formed, tributylsilyl radicals can participate in a range of reactions:

Addition to Unsaturated Systems: Silyl radicals readily add to carbon-carbon double and triple bonds, as well as other unsaturated functional groups like carbonyls or imines. This addition forms a new carbon-silyl bond and generates a new carbon-centered radical intermediate. organic-chemistry.orgnih.govresearchgate.net This process is a key step in silyl radical-mediated hydrosilylation and other related addition reactions. nih.govresearchgate.net

Halogen Atom Transfer: Silyl radicals are effective in abstracting halogen atoms from organic halides, such as alkyl bromides or iodides. This results in the formation of a new Si-X bond and the generation of an organic radical. organic-chemistry.orgrsc.org This atom transfer process is often utilized in radical chain sequences for the reduction or functionalization of organic halides.

Radical Cyclization Reactions: Intramolecular addition of a silyl radical to a suitably positioned unsaturated bond within the same molecule can lead to the formation of cyclic organosilicon compounds.

Radical-Radical Cross-Coupling: Silyl radicals can participate in cross-coupling reactions with other organic radicals, providing a pathway for the formation of Si-C bonds. mdpi.comrsc.org

Iv. Catalysis in Tributyl Silane Reactions

Transition Metal-Catalyzed Reactions

Transition metal complexes are widely employed to catalyze reactions involving tributyl-silane, facilitating processes such as hydrosilylation and dehydrogenative silylation. nih.govacs.org The choice of transition metal and ligand system is crucial in determining the reaction pathway, efficiency, and selectivity. nih.gov

Hydrosilylation of Unsaturated Substrates

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as C=C, C≡C, C=O, or C=N), is a fundamental reaction catalyzed by various transition metals. nih.govacs.org this compound serves as the hydride and silyl (B83357) source in these additions.

Alkene and Alkyne Hydrosilylation

Transition metal-catalyzed hydrosilylation of alkenes and alkynes with silanes like this compound is a significant method for synthesizing organosilanes. nih.govacs.orgresearchgate.net This reaction typically involves the addition of the Si-H bond across the carbon-carbon double or triple bond. nih.govacs.org The process can be influenced by the catalyst, leading to different regioisomers and stereoisomers. nih.govacs.orgresearchgate.netresearchgate.net For instance, platinum complexes have been shown to catalyze the cyclization/hydrosilylation of functionalized diynes with tertiary silanes, yielding silylated products with notable stereoselectivity. acs.org Rhodium complexes can also catalyze the hydrosilylation of terminal alkynes, producing vinylsilanes with stereoselectivity dependent on reaction conditions. researchgate.net

Aldehyde and Ketone Hydrosilylation

This compound is also effective in the transition metal-catalyzed hydrosilylation of polar unsaturated bonds, such as those found in aldehydes and ketones. nih.gov This reaction results in the formation of silyl ethers, which can be subsequently hydrolyzed to yield alcohols. nih.govpsu.edu Iron and nickel complexes, among others, have been explored as catalysts for the hydrosilylation of carbonyl compounds. nih.gov For example, certain nickel catalysts have been shown to promote the hydrosilylation of aldehydes. nih.gov Nucleophilic activation of silanes can also facilitate the reduction of carbonyl groups. psu.edu

Iminosilylation

Iminosilylation involves the addition of a Si-H bond across a carbon-nitrogen double bond (C=N) in imines, yielding aminosilanes. nih.gov This reaction is a method for the reductive silylation of imines and can be catalyzed by transition metals, including iron complexes. nih.gov

Regioselectivity and Stereoselectivity in Catalytic Hydrosilylation

Regioselectivity and stereoselectivity are critical aspects of catalytic hydrosilylation reactions involving this compound. The regioselectivity dictates which carbon of the unsaturated bond the silicon atom attaches to, while stereoselectivity determines the spatial arrangement of substituents in the product. caltech.edu The choice of transition metal catalyst and ligands plays a significant role in controlling these aspects. nih.govacs.orgcaltech.edu For example, specific catalysts can favor anti-Markovnikov addition in alkene hydrosilylation researchgate.net or lead to high Z- or E-stereoselectivity in alkyne hydrosilylation. researchgate.netresearchgate.net Steric and electronic properties of both the silane (B1218182) and the substrate, as well as the catalyst system, contribute to the observed selectivity. nih.govrsc.org

Dehydrogenative Silylation Processes

Dehydrogenative silylation involves the formation of a new Si-C or Si-O bond with the concomitant release of hydrogen gas. nih.govacs.orgnih.govsnnu.edu.cnumich.edu this compound can participate in these reactions, often catalyzed by transition metals. This process can be used for the silylation of C-H bonds nih.govsnnu.edu.cnescholarship.org or O-H bonds (forming silyl ethers). umich.eduescholarship.org For instance, intramolecular dehydrogenative silylation of C-H bonds catalyzed by platinum complexes has been reported, though often requiring high temperatures. snnu.edu.cnescholarship.org Iridium complexes have also been explored for C-H bond silylation. nih.govsnnu.edu.cn Dehydrogenative silylation of alcohols using silanes like this compound is another application, sometimes employed in sequences for further transformations. umich.eduescholarship.org

Compound Names and PubChem CIDs

C-H Bond Silylation Catalysis

Transition metal-catalyzed silylation of C-H bonds represents a significant method for the direct functionalization of organic molecules using silanes like this compound. This approach allows for the formation of C-Si bonds without requiring pre-functionalization of the organic substrate. doi.orgacs.org

Iridium-Catalyzed Silylation of Unactivated C-H Bonds

Iridium complexes have proven effective catalysts for the silylation of unactivated C-H bonds, including those in alkyl and aryl systems. The development of practical iridium-catalyzed silylations of alkyl C-H bonds was influenced by earlier studies on intramolecular silylation catalyzed by platinum complexes. nih.govescholarship.orgescholarship.org For instance, the reaction of this compound with certain substrates in the presence of platinum catalysts can lead to intramolecular silylation, forming cyclic silolanes by creating an alkyl-silicon bond at a methyl C-H position. nih.govescholarship.orgescholarship.org Iridium-catalyzed silylation can also be directed by functional groups, such as hydrosilyl ethers, enabling site-selective reactions. nih.govescholarship.org Studies have explored the mechanism of iridium-catalyzed C-H silylation, suggesting involvement of Ir(I) and Ir(V) intermediates. researchgate.net

Silylation of Aryl and Alkyl C-H Bonds

Silylation of both aryl and alkyl C-H bonds can be achieved using various transition metal catalysts, including those based on platinum, palladium, and ruthenium, in addition to iridium. doi.orgacs.orgnih.govescholarship.orgescholarship.org Platinum(IV) complexes, such as TpMe₂PtMe₂H, have been shown to catalyze the intermolecular silylation of arenes with trialkylsilanes and dialkylarylsilanes, as well as intramolecular silylation of aliphatic primary C-H bonds with this compound or dibutylphenylsilane. nih.gov Palladium catalysts, often utilizing directing groups, have been employed for the silylation of primary C-H bonds. nih.govescholarship.org Ruthenium-catalyzed silylation has also been reported for primary C-H bonds in alkyl groups. nih.govescholarship.orgescholarship.org The regioselectivity of these silylation reactions can be influenced by steric factors and the electronic properties of the arene substrate. doi.orgacs.orgnih.gov

Silylborane Synthesis via Silane Borylation

Silylboranes are valuable reagents in transition metal-catalyzed reactions. berkeley.eduacs.orgmolaid.com While traditionally prepared from silyl lithium species and boron electrophiles, their synthesis can also be achieved through the borylation of silanes catalyzed by iridium complexes. berkeley.eduacs.org The reaction of trialkylhydrosilanes, including this compound, with diboron (B99234) reagents like B₂pin₂ (bis(pinacolato)diboron) in the presence of iridium catalysts, such as [Ir(OMe)cod]₂ and 4,4'-di-tert-butylbipyridine, yields trialkylsilylboronic esters (silylboranes). berkeley.eduacs.orgmolaid.com These silylboranes can subsequently serve as boron sources in iridium-catalyzed borylation of aryl C-H bonds. berkeley.eduacs.org

Crosslinking Reactions with Non-Tin Catalysts

This compound and other organosilanes are utilized in crosslinking reactions, particularly in applications like adhesives, sealants, and coatings, where they contribute to forming robust networks. adhesivesmag.compaint.org Traditionally, tin compounds have been widely used as catalysts for the hydrolysis and condensation reactions involved in silane crosslinking. adhesivesmag.compaint.orgblueskychemical.comblueskychemical.com However, concerns regarding the toxicity of tin catalysts have driven the development of non-tin alternatives. adhesivesmag.compaint.orgpsu.edu Finding effective non-tin catalysts that provide sufficient reaction acceleration across various silane crosslinking chemistries remains an area of research. adhesivesmag.compaint.org The crosslinking process typically involves the hydrolysis of alkoxysilane groups and the subsequent condensation of the resulting silanol (B1196071) groups to form siloxane linkages (-Si-O-Si-). adhesivesmag.compaint.org Acid, base, and other organometallic compounds can catalyze these reactions. adhesivesmag.compaint.orgpsu.edu The efficiency of non-tin catalysts can vary depending on the specific silane chemistry and the desired properties of the cured product. paint.org

Catalyst Design and Ligand Effects in this compound Chemistry

The design of catalysts and the nature of the ligands employed play a crucial role in the efficiency, selectivity, and scope of reactions involving this compound. Ligands can influence the electronic and steric environment around the metal center, affecting key steps in the catalytic cycle, such as oxidative addition, reductive elimination, and substrate coordination. homkat.nlnih.govnju.edu.cnuva.es Rational ligand design is essential for optimizing catalytic performance, including achieving high yields, regioselectivity, and enantioselectivity where applicable. homkat.nlnih.govescholarship.org Studies investigating catalyst design often involve evaluating the relationship between catalyst structure and reactivity, utilizing techniques such as in situ spectroscopy and kinetic analysis. homkat.nl For example, the choice of ligands in iridium complexes has been shown to impact the rate and functional group tolerance in the silylation of aryl C-H bonds. nih.govnih.gov Similarly, ligand effects are critical in controlling the divergence between different silylation pathways catalyzed by transition metals. nju.edu.cn

Organocatalytic Transformations Involving this compound

While transition metal catalysis is prevalent, organocatalytic transformations involving silanes are also being explored. Organocatalysts, which are organic molecules without metal centers, can mediate various reactions of silanes. Research has demonstrated the use of organocatalysts in transformations such as the oxidation of organosilanes to silanols and certain reductive amination processes. nottingham.ac.ukacs.org For instance, specific organocatalysts, sometimes in combination with oxidants like hydrogen peroxide, can effectively catalyze the oxidation of silanes. acs.org The use of organocatalysts can offer advantages such as milder reaction conditions and reduced environmental impact compared to some metal-catalyzed processes. acs.org

Photoredox Catalysis and Light-Mediated Reactions

Photoredox catalysis and light-mediated reactions have emerged as powerful tools in organic synthesis, enabling transformations under mild conditions. While much of the literature in this area focuses on other silanes, such as tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), which is known as an organotin hydride alternative in radical reactions nih.govrsc.org, the principles of photoredox catalysis can be applied to the broader class of silanes, including this compound.

In photoredox catalysis, a photocatalyst absorbs light and enters an excited state, enabling it to participate in single-electron transfer events. sigmaaldrich.com This can lead to the generation of reactive intermediates, such as radicals. sigmaaldrich.com Silyl radicals, which can be generated from silanes like this compound, are key intermediates in various radical-mediated transformations. nih.govrsc.org

Tris(trimethylsilyl)silane, for instance, has been employed in visible-light-mediated Giese reactions, acting as a silyl radical precursor and a terminal reductant. nih.govrsc.org This involves the silane selectively engaging with alkyl halide substrates through halogen atom abstraction, propagating a radical chain mechanism. nih.govrsc.org While the specific application of this compound in these exact photoredox systems is not explicitly detailed in the provided search results, the underlying principles of silyl radical generation and their utility in light-mediated reactions are relevant.

Light-mediated reactions involving silanes can proceed through various mechanisms, including chain propagation and catalytic cycles. nih.gov Characterizing these mechanisms often involves techniques like luminescence quenching studies and quantum yield measurements. nih.gov The use of visible light can initiate carbon-iodide bond homolysis in alkyl iodides in the presence of a silane like tris(trimethylsilyl)silane, generating alkyl radicals without the need for an additional photocatalyst in some cases. rsc.org

The application of photoredox catalysis with silanes allows access to novel bond formations that may be challenging to achieve with traditional methods. sigmaaldrich.com The mild reaction conditions often employed in photoredox reactions are advantageous for substrates with sensitive functional groups. rsc.orgnih.gov

Acid and Base Catalysis in Hydrolysis and Condensation Reactions

The hydrolysis and condensation of silanes, including those with Si-H bonds like this compound (although the provided results primarily discuss alkoxysilanes), are fundamental reactions in silicone chemistry and material science. These reactions are significantly influenced by the presence of acid or base catalysts. dakenchem.comgelest.com

Hydrolysis involves the reaction of a silane with water, leading to the formation of silanol (Si-OH) groups and the release of hydrogen gas (in the case of Si-H silanes) or alcohol (in the case of alkoxysilanes). dakenchem.comcfmats.comnih.gov Condensation involves the formation of siloxane bridges (Si-O-Si) through the reaction of two silanol groups or a silanol group and an alkoxy group, with the elimination of water or alcohol, respectively. gelest.comnih.gov

Both hydrolysis and condensation reactions are catalyzed by acids and bases. dakenchem.comgelest.comnih.gov The rate of these reactions is dependent on the pH of the system and the nature of the substituents on the silicon atom. paint.org Generally, the hydrolysis rate is slowest at neutral pH and is accelerated by both acidic and basic conditions. cfmats.compaint.org

In acid catalysis, the mechanism for hydrolysis typically involves the protonation of the oxygen atom of the Si-X bond (where X is a hydrolyzable group), making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.govpaint.orgadhesivesmag.com For condensation under acidic conditions, a silanol group can be protonated, followed by an S₂-type displacement at the silicon by another silanol group. paint.orgadhesivesmag.com Acid-catalyzed hydrolysis and condensation are often preferred for preparing linear polymers and branched polysiloxanes. instras.com

In base catalysis, the hydrolysis of silanes is proposed to occur via a nucleophilic attack of hydroxide (B78521) anion or a general base on the silicon atom, often involving a pentacoordinate intermediate. nih.govpaint.orgadhesivesmag.com Base-catalyzed condensation can occur through the nucleophilic attack of a deprotonated silanolate on a neutral silanol or alkoxysilane. paint.orgadhesivesmag.com Base catalysis can promote the formation of gels and is often associated with the production of insoluble products from tri- and tetrafunctional silanes. instras.com

Table 1: Catalysis in Silane Hydrolysis and Condensation

| Reaction | Catalysis Type | Proposed Mechanism | Notes |

| Hydrolysis | Acid | Protonation of Si-X bond oxygen, nucleophilic attack by water. nih.govpaint.orgadhesivesmag.com | Rate accelerated by acid; less affected by carbon substituents compared to base catalysis. gelest.compaint.org |

| Hydrolysis | Base | Nucleophilic attack on Si by hydroxide or base, often via pentacoordinate intermediate. nih.govpaint.orgadhesivesmag.com | Rate accelerated by base; slowest at neutral pH. cfmats.compaint.org |

| Condensation | Acid | Protonation of silanol, S₂ displacement by another silanol. paint.orgadhesivesmag.com | Favors formation of linear/branched polysiloxanes. instras.com |

| Condensation | Base | Nucleophilic attack of silanolate on silanol or alkoxysilane. paint.orgadhesivesmag.com | Can lead to gels and insoluble products. instras.com |

The reactivity of silanes in hydrolysis and condensation is also influenced by factors such as the amount of water available, temperature, solvent, and the concentration of the silane. dakenchem.comnih.govgelest.com

V. Applications in Advanced Materials and Polymer Science

Tributyl-silane as a Silane (B1218182) Coupling Agent

Silane coupling agents are silicon-based chemicals characterized by having at least two different reactive groups within their molecular structure: one capable of forming chemical bonds with inorganic materials and another capable of forming chemical bonds with organic materials. shinetsusilicone-global.comdow.com This dual reactivity allows them to act as intermediaries, bridging the interface between dissimilar organic and inorganic substances that would otherwise have poor compatibility. shinetsusilicone-global.comdow.comdakenchem.comhengdasilane.comdakenam.com this compound, functioning as a silane coupling agent, can enhance the interaction and bonding between these different material types. chemimpex.com

Surface Modification and Functionalization of Materials

This compound is also employed for the surface modification and functionalization of various materials. chemimpex.comdakenam.comczu.czcymitquimica.comencyclopedia.pubnih.gov Silane molecules can interact with material surfaces to alter their properties, tailoring them for specific applications. chemimpex.comdakenchem.com This modification can lead to improved adhesion properties, better dispersion of fillers within a matrix, and enhanced resistance to environmental factors like moisture and temperature. chemimpex.comsinosil.comdakenchem.com By applying a thin layer of silane, the surface characteristics of inorganic materials can be significantly changed, for instance, by imparting hydrophobic or hydrophilic properties depending on the silane used. dow.comdakenchem.comresearchgate.netgoogle.com This is particularly relevant for treating the surface of inorganic fillers like glass fibers or talc (B1216) to improve their compatibility and interaction with organic polymers. sunfar-silicone.comresearchgate.netvtalc.com

Role in Polymer Composites and Reinforcement

In polymer composites, silane coupling agents like this compound play a vital role in improving the dispersion of fillers and enhancing the mechanical strength, water resistance, and heat resistance of the composite materials. shinetsusilicone-global.comdow.comdakenam.comcymitquimica.comencyclopedia.pubnih.govutwente.nl They facilitate better compatibility and chemical bonding between the polymer matrix and reinforcing fillers, such as natural fibers or inorganic particles. shinetsusilicone-global.comutwente.nlmdpi.comsemanticscholar.orgsciencepublishinggroup.commdpi.com This leads to improved interfacial adhesion, which is critical for effective stress transfer between the matrix and the reinforcement, resulting in enhanced mechanical properties like tensile strength, flexural strength, and impact resistance. shinetsusilicone-global.comdakenchem.comdakenam.comresearchgate.netutwente.nlmdpi.commdpi.com

Integration into Bioplastic Composites (e.g., PLA)

This compound and other silane treatments are also integrated into bioplastic composites, such as those based on Polylactic Acid (PLA). dow.comencyclopedia.pubnih.govmdpi.com PLA is a biodegradable polymer derived from renewable resources, and its composites often incorporate natural fibers or inorganic fillers for reinforcement. czu.czencyclopedia.pubmdpi.comsemanticscholar.org Silane treatment of these fillers, prior to or during their incorporation into the PLA matrix, improves the interfacial adhesion between the hydrophilic natural fibers or inorganic particles and the hydrophobic PLA matrix. encyclopedia.pubdakenchem.commdpi.comsemanticscholar.orgnih.gov This enhanced compatibility and bonding lead to improvements in the mechanical properties, thermal stability, and moisture resistance of the bioplastic composites. encyclopedia.pubmdpi.comsemanticscholar.orgmdpi.com Research findings indicate that silane treatment can significantly increase tensile strength, Young's modulus, and flexural strength in PLA composites reinforced with natural fibers like flax or jute. encyclopedia.pubmdpi.com

Table 1: Effect of Fiber Treatment on Mechanical Properties of PLA/Flax Composites encyclopedia.pubmdpi.com

| Treatment Type | Tensile Strength Improvement (%) | Young's Modulus Improvement (%) | Flexural Strength Improvement (%) |

| Silane (ST) | 80 | 300 | 27 |

| Maleic Anhydride (MA) | - | - | - |

| Tributyl Citrate (TBC) | - | - | - |

| Untreated | 0 | 0 | 0 |

Note: Data for MA and TBC are not explicitly provided as percentage improvements relative to neat PLA in the snippets, only that addition of fibers increased properties.

Table 2: Mechanical Properties of PLA/Jute Composites with Different Treatments encyclopedia.pub

| Composite Type | Tensile Strength (MPa) | Impact Strength (kJ/m²) |

| Neat PLA | - | - |

| PLA/JFU (Untreated) | - | 34% improvement vs neat PLA |

| PLA/JFNA (NaOH) | 10% improvement vs neat PLA | 49% improvement vs neat PLA |

| PLA/JFNASI (NaOH + Silane) | 32% improvement vs neat PLA | 56% improvement vs neat PLA |

Note: Specific numerical values for tensile strength of neat PLA and treated composites are not consistently provided across snippets, but relative improvements are mentioned.

Precursor in Silicon-Based Polymer Synthesis

Beyond its role as a coupling agent, this compound serves as a precursor in the synthesis of various silicon-based polymers, including polysiloxanes. chemimpex.comdakenchem.comdakenam.comczu.czmdpi.com These polymers are a class of hybrid inorganic-organic materials known for their unique properties, such as low surface energy, thermal stability, and flexibility, making them valuable in applications ranging from flexible electronics to sealants. chemimpex.commdpi.com A key reaction in which this compound participates is hydrosilylation, where a Si-H bond (present in silanes like this compound) adds across a carbon-carbon double or triple bond. dakenchem.commdpi.comwikipedia.orgresearchgate.netrsc.orgepo.orgacs.orgacs.org This reaction is fundamental in constructing the silicon-carbon backbone of many organosilicon polymers and functionalizing polymers with silane groups. mdpi.comresearchgate.net The synthesis of silicon-based polymers often involves complex reaction pathways, and silanes, including this compound, are essential building blocks in creating polymers with tailored properties for advanced material applications. chemimpex.comdakenchem.commdpi.commdpi.comnih.govresearchgate.net

Crosslinking Mechanisms in Polymer Systems

Crosslinking is a process that forms a three-dimensional network in polymers, significantly enhancing their mechanical and thermal properties mdpi.comspecialchem.com. Silanes are widely used as crosslinking agents in various polymer systems sinosil.comevonik.comspecialchem.comnih.govwikipedia.orgonlytrainings.comkccsilicone.comkpi.uabangbonsomer.com. The most common silane crosslinking mechanism involves the hydrolysis of hydrolyzable groups (e.g., alkoxy groups) on the silane to form reactive silanol (B1196071) groups (Si-OH), which then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds between polymer chains sinosil.comevonik.comkccsilicone.com. This moisture-catalyzed process is often accelerated by catalysts, such as organotin compounds sinosil.comkpi.ua.

This compound, possessing a Si-H bond rather than hydrolyzable alkoxy groups, would participate in different crosslinking mechanisms. One prominent mechanism involving Si-H silanes is hydrosilylation, where the Si-H bond reacts with unsaturated groups (like vinyl groups) present on polymer chains or in the polymer formulation, typically catalyzed by transition metals like platinum specialchem.comresearchgate.net. This reaction forms a stable carbon-silicon bond, creating a crosslink point. Although specific details on this compound as a crosslinking agent in common polymer systems like polyethylene (B3416737) are less prevalent in the provided snippets compared to silanes like vinyltrimethoxysilane (B1682223) , tributylsilane (B1588627) has been mentioned as a cross-linking agent in the context of pre-ceramic polymers uni-stuttgart.de, indicating its potential role in forming network structures through reactions involving its Si-H bond.

Polymerization Kinetics and Product Properties

The kinetics of polymerization reactions involving silanes significantly influence the molecular architecture and, consequently, the final properties of the resulting polymers mdpi.comnsf.gov. Factors such as the type and concentration of catalyst, temperature, reactant ratios, and the chemical structure of the silane play crucial roles in determining reaction rates and the extent of polymerization and crosslinking mdpi.com.

In silane crosslinking, the rate of hydrolysis and condensation reactions affects the curing time of materials like sealants and adhesives wikipedia.orgdakenchem.com. The nature of the organic groups attached to the silicon atom can influence the reactivity of the silane mdpi.com. While the provided information primarily discusses the kinetics related to alkoxy- or organofunctional silanes mdpi.com, the steric bulk of the three butyl groups in this compound would likely impact the rate of reactions involving the Si-H bond due to steric hindrance around the silicon center.